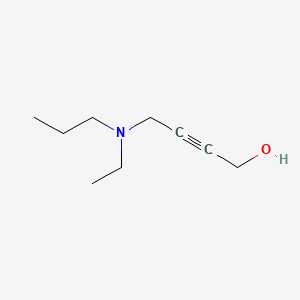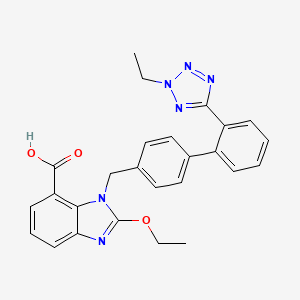
(3-Ethyl-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of alcohols, specifically aromatic alcohols.
- The compound has a phenolic hydroxyl group attached to a substituted aromatic ring.
(3-Ethyl-5-methylphenyl)methanol: is an organic compound with the chemical formula C10H14O.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not widely documented in the available literature.
- it is likely that it can be synthesized through various methods, including Friedel-Crafts alkylation or reduction of corresponding ketones or aldehydes.
- Industrial production methods may involve large-scale synthesis using commercially available starting materials.
Chemical Reactions Analysis
- Common reagents and conditions:
- For oxidation: Use strong oxidizing agents like chromic acid (H~2~CrO~4~) or potassium permanganate (KMnO~4~).
- For reduction: Use reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
- For substitution: Employ Lewis acids such as aluminum chloride (AlCl~3~) or sulfuric acid (H~2~SO~4~).
- Major products formed depend on the specific reaction conditions and starting materials.
(3-Ethyl-5-methylphenyl)methanol: can undergo several types of reactions:
Scientific Research Applications
- The compound’s applications span various fields:
Chemistry: It can serve as a building block for more complex molecules due to its substituted aromatic ring.
Biology: Researchers might use it as a probe or precursor in biological studies.
Industry: If produced on a larger scale, it could find applications in fragrances, flavors, or other chemical processes.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce in the literature.
- Further research would be needed to understand how this compound exerts its effects.
- Molecular targets and pathways remain unexplored at this time.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this specific compound, it shares similarities with other substituted phenolic compounds.
- Similar compounds include other alkyl-substituted phenols like (3-Ethylphenyl)methanol , which has a similar structure but lacks the additional methyl group.
Properties
IUPAC Name |
(3-ethyl-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITSERFATIPMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
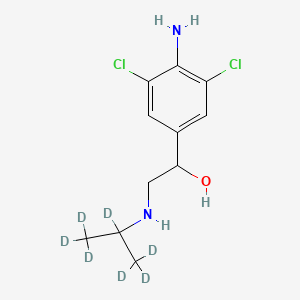


![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

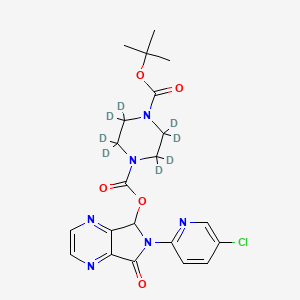

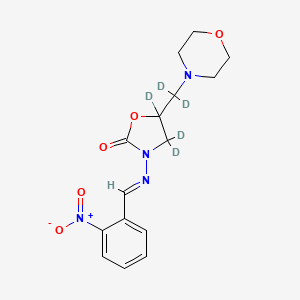
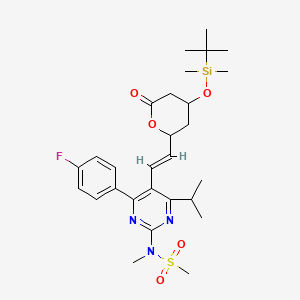
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
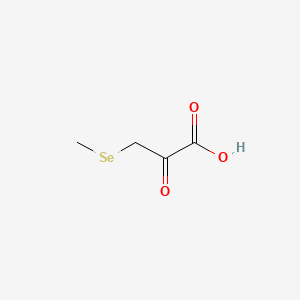
![[(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-5-methylhexanoate](/img/structure/B565703.png)
